molecular formula C15H14N2O3 B6404792 3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261924-07-5

3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404792
CAS No.: 1261924-07-5
M. Wt: 270.28 g/mol
InChI Key: CZQQJYZLIVECMB-UHFFFAOYSA-N
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Description

3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. Its applications span drug development, molecular biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the coupling of an amino-substituted benzoic acid derivative with a methylaminocarbonyl-substituted phenyl compound under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
  • 3-Amino-5-[4-(N-methylaminocarbonyl)phenyl]benzoic acid
  • 3-Amino-5-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid

Uniqueness

3-Amino-5-[3-(N-methylaminocarbonyl)phenyl]benzoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required .

Properties

IUPAC Name

3-amino-5-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(16)7-11/h2-8H,16H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQJYZLIVECMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690639
Record name 5-Amino-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-07-5
Record name 5-Amino-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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